molecular formula C22H17Cl2N3O3S B12009432 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767305-66-8

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Katalognummer: B12009432
CAS-Nummer: 767305-66-8
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: GEVIOABRANLDHS-DHRITJCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C22H17Cl2N3O3S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to yield the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2,4-dichlorobenzoic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(2-((4-Methoxyanilino)carbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

767305-66-8

Molekularformel

C22H17Cl2N3O3S

Molekulargewicht

474.4 g/mol

IUPAC-Name

[3-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H17Cl2N3O3S/c1-29-17-8-6-16(7-9-17)26-22(31)27-25-13-14-3-2-4-18(11-14)30-21(28)19-10-5-15(23)12-20(19)24/h2-13H,1H3,(H2,26,27,31)/b25-13+

InChI-Schlüssel

GEVIOABRANLDHS-DHRITJCHSA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.